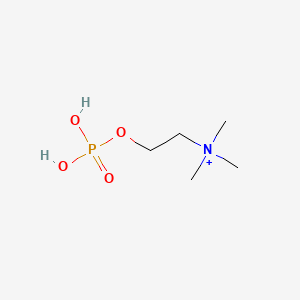

Phosphocholine

Description

Calcium and magnesium salts used therapeutically in hepatobiliary dysfunction.

This compound is a natural product found in Drosophila melanogaster, Capsicum annuum, and other organisms with data available.

Phosphorylcholine is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(2-phosphonooxyethyl)azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHSONZFOIEMCP-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO4P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861727 |

Source

|

| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Phosphorylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3616-04-4 |

Source

|

| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03945 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Phosphocholine Metabolism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Altered phosphocholine (PCho) metabolism has emerged as a metabolic hallmark of cancer, characterized by the consistent elevation of this compound and total choline-containing compounds (tCho) in tumor cells. This metabolic reprogramming is intricately linked to oncogenic signaling and supports the rapid proliferation, survival, and malignant progression of cancer cells. The key enzymatic players in this pathway, including Choline Kinase (ChoK), Phospholipase C (PLC), Phospholipase D (PLD), and Glycerothis compound Phosphodiesterase (GPC-PDE), are frequently dysregulated in various cancer types. This guide provides a comprehensive technical overview of the core aspects of this compound metabolism in cancer, including detailed experimental protocols, quantitative data on enzyme and metabolite alterations, and visualizations of the key signaling pathways. Understanding these metabolic intricacies is paramount for the development of novel diagnostic biomarkers and targeted therapeutic strategies.

Core Concepts in this compound Metabolism

Phosphatidylcholine (PtdCho) is the most abundant phospholipid in eukaryotic cell membranes. Its synthesis and catabolism are tightly regulated to maintain membrane integrity and generate signaling molecules. In cancer, this regulation is disrupted to meet the demands of rapid cell division and to promote pro-tumorigenic signaling.

The Kennedy Pathway: The Central Anabolic Route

The primary route for de novo PtdCho synthesis is the Kennedy pathway. This pathway proceeds in three enzymatic steps:

-

Choline Kinase (ChoK): Choline, transported into the cell by various choline transporters, is phosphorylated by ChoK to produce this compound (PCho). This is a critical and often rate-limiting step in the pathway.

-

CTP:this compound cytidylyltransferase (CCT): CCT catalyzes the reaction of PCho with CTP to form CDP-choline.

-

Choline phosphotransferase (CPT): CPT transfers the this compound moiety from CDP-choline to diacylglycerol (DAG) to synthesize PtdCho.

Catabolic and Signaling Pathways

The breakdown of PtdCho is equally important, generating key second messengers and contributing to the altered choline metabolite profile in cancer.

-

Phospholipase C (PLC): PLC hydrolyzes PtdCho to generate this compound and diacylglycerol (DAG). DAG is a potent second messenger that activates Protein Kinase C (PKC), a family of kinases involved in cell proliferation, differentiation, and survival.

-

Phospholipase D (PLD): PLD cleaves PtdCho to produce phosphatidic acid (PA) and free choline. PA is a critical lipid second messenger that can be further metabolized to DAG or lysophosphatidic acid (LPA), both of which have mitogenic and pro-survival functions.

-

Glycerothis compound Phosphodiesterase (GPC-PDE): This enzyme hydrolyzes glycerothis compound (GPC), a product of PtdCho breakdown, into glycerol-3-phosphate and free choline. The activity of GPC-PDEs, such as GDPD5 (also known as EDI3), can influence the balance between GPC and PCho levels in cancer cells.

Choline Transport

Cancer cells exhibit an increased demand for choline, which is met by the upregulation of various choline transporters. These include high-affinity choline transporter 1 (CHT1/SLC5A7), choline transporter-like proteins (CTLs/SLC44 family), and organic cation transporters (OCTs). The increased uptake of choline provides the necessary substrate for the Kennedy pathway, contributing to the elevated PCho levels.[1][2][3][4]

Quantitative Alterations in this compound Metabolism in Cancer

A defining feature of many cancers is the significant alteration in the levels of choline metabolites and the expression and activity of the enzymes that regulate them. These changes can be observed across a wide range of tumor types.

Enzyme Expression and Activity

| Enzyme | Cancer Type(s) | Observation | Fold Change/Significance | Reference(s) |

| Choline Kinase α (ChoKα) | Breast, Lung, Colon, Prostate, Ovarian, Glioma | Overexpression and increased activity | Frequently overexpressed; activity can be increased in tumors. | [5][6][7][8][9] |

| Phospholipase C (PLC) | Pancreatic, Ovarian | Altered expression of isoforms (e.g., PLCD1, PLCD3) | High expression of PLCD1 and PLCD3 in pancreatic tumor tissue compared to normal. | [10][11][12] |

| Phospholipase D (PLD) | Colorectal, Breast, Gastric, Renal | Elevated expression and activity of isoforms (e.g., PLD2) | PLD2 mRNA levels elevated in multidrug-resistant cancer cells. | [13][14][15] |

| GPC-PDE (GDPD5/EDI3) | Breast | Co-expressed with ChoKα and PLD1 in malignant tumors | Significantly overexpressed in ER-negative breast tumors. | [1] |

Metabolite Concentrations

| Metabolite | Cancer Type | Concentration in Cancer Cells/Tissue | Concentration in Normal/Benign Cells/Tissue | Reference(s) |

| This compound (PCho) | Ovarian Cancer Cells | 7.5 - 17.3 nmol/10^6 cells | 2.3 ± 0.9 nmol/10^6 cells | [16] |

| Breast Cancer Biopsies | Significantly increased | Lower levels in control tissue | [17] | |

| Lung Cancer | Elevated in cancerous areas | Lower in paracancerous areas | [18] | |

| Prostate Cancer | Higher (PC [34:2] + PC [34:1])/LPC (16:0) ratio | Lower ratio in benign tissue | ||

| Glycerothis compound (GPC) | Ovarian Cancer Cells | Lower GPC/PCho ratio (≤0.2) | 0.95 ± 0.93 | [16] |

| Breast Cancer Biopsies | Lower levels in some studies, but can be elevated in aggressive subtypes | Higher GPC/PCho ratio in normal tissue | [17] | |

| Paclitaxel-Resistant Ovarian Cancer | Increased GPC levels | Lower GPC levels in sensitive tumors | ||

| Total Choline (tCho) | Ovarian Cancer Cells | 2.0- to 4.4-fold increase | 5.2 ± 2.4 nmol/10^6 cells | [16] |

| Glioma | Increased tCho/NAA ratio in high-grade tumors | Lower ratio in normal brain tissue |

Signaling Pathways and Regulation

The dysregulation of this compound metabolism in cancer is not an isolated event but is deeply intertwined with oncogenic signaling pathways. These pathways can both regulate and be regulated by choline-metabolizing enzymes and their products.

Oncogenic Signaling Drives Choline Metabolism

Key oncogenic pathways, such as those driven by Ras and PI3K/Akt, directly impact the activity of choline metabolic enzymes. For instance, Ras activation has been shown to increase the activity of both ChoK and PLD, leading to elevated levels of PCho and PA, respectively.[6] These lipid molecules can then act as second messengers to further propagate downstream signaling.

Choline Metabolites as Second Messengers

The products of choline metabolism, PCho, DAG, and PA, are not merely metabolic intermediates but also function as critical second messengers that drive cancer cell proliferation, survival, and invasion. PCho itself has been shown to have mitogenic properties. DAG activates PKC, while PA can activate a range of downstream effectors, including Raf kinase and mTOR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism in cancer cells.

Choline Kinase (ChoK) Activity Assay

This protocol describes a fluorometric assay to measure ChoK activity in cell or tissue lysates.

Materials:

-

Assay Buffer

-

Choline Substrate

-

ATP Solution

-

Detection Mix (containing enzymes that couple ADP production to a fluorescent signal)

-

ADP Standard

-

10K Spin Columns (for sample cleanup)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation:

-

Homogenize 10-20 mg of tissue or 1-2 x 10^6 cells in 400 µL of Assay Buffer on ice.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

To reduce endogenous background, pass the supernatant through a 10K spin column.

-

Determine the protein concentration of the cleared lysate.

-

-

ADP Standard Curve Preparation:

-

Prepare a series of ADP standards in Assay Buffer according to the kit manufacturer's instructions.

-

-

Reaction Setup:

-

Prepare a Reaction Mix containing Assay Buffer, Choline Substrate, ATP, and Detection Mix.

-

For background controls, prepare a Sample Background Mix that omits the Choline Substrate.

-

Add 50 µL of the appropriate standard or sample lysate to wells of the 96-well plate.

-

Add 50 µL of Reaction Mix to the standard and sample wells.

-

Add 50 µL of Sample Background Mix to the background control wells.

-

-

Measurement:

-

Measure the fluorescence in kinetic mode at 25°C for 30 minutes, reading every 2-3 minutes.

-

The rate of increase in fluorescence is proportional to the ChoK activity.

-

-

Calculation:

-

Calculate the change in fluorescence per minute (RFU/min).

-

Subtract the background rate from the sample rate.

-

Use the ADP standard curve to convert the RFU/min to pmol/min of ADP generated, which corresponds to the ChoK activity.

-

Phospholipase D (PLD) Activity Assay

This protocol outlines a colorimetric/fluorometric assay for PLD activity.

Materials:

-

Assay Buffer

-

PLD Substrate (e.g., Phosphatidylcholine)

-

Enzyme Mix (containing choline oxidase and peroxidase)

-

Dye Reagent (e.g., Amplex Red)

-

Choline Standard

-

96-well plate (clear for colorimetric, black for fluorometric)

-

Microplate reader (OD 570 nm or Ex/Em = 530/585 nm)

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in Assay Buffer.

-

Centrifuge to pellet debris and collect the supernatant.

-

Determine protein concentration.

-

-

Choline Standard Curve Preparation:

-

Prepare a dilution series of the Choline Standard in Assay Buffer.

-

-

Reaction Setup:

-

Prepare a Working Reagent by mixing Assay Buffer, Enzyme Mix, Dye Reagent, and PLD Substrate.

-

Add 10 µL of diluted standards or samples to separate wells.

-

Add 90 µL of the Working Reagent to each well.

-

-

Measurement:

-

Incubate the plate at the desired temperature (e.g., 37°C), protected from light.

-

Read the absorbance or fluorescence at multiple time points (e.g., 10 and 30 minutes).

-

-

Calculation:

-

Calculate the change in absorbance or fluorescence over time for each sample.

-

Use the Choline Standard curve to determine the rate of choline production (in µmol/min or nmol/min).

-

Normalize the activity to the protein concentration of the sample.

-

Phospholipase C (PLC) Activity Assay

This protocol describes a colorimetric assay for phosphatidylcholine-specific PLC (PC-PLC) activity.

Materials:

-

Assay Buffer

-

PC-PLC Substrate (e.g., p-Nitrophenylphosphorylcholine, NPPC)

-

Standard (p-Nitrophenol)

-

96-well clear microplate

-

Microplate reader (OD 405 nm)

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in ice-cold Assay Buffer.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C and collect the supernatant.

-

-

Standard Curve Preparation:

-

Prepare a dilution series of the p-Nitrophenol standard in Assay Buffer.

-

-

Reaction Setup:

-

Add 50 µL of sample or standard to the wells.

-

Add 50 µL of the NPPC substrate solution to all wells.

-

-

Measurement:

-

Measure the absorbance at 405 nm in kinetic mode at 37°C for 60 minutes, taking readings every 5 minutes.

-

-

Calculation:

-

Determine the rate of change in absorbance (ΔOD/min).

-

Use the p-Nitrophenol standard curve to convert the rate to the amount of product formed per minute.

-

Choline Uptake Assay

This protocol details a method for measuring the uptake of radiolabeled choline into cancer cells.

Materials:

-

[³H]Choline or [¹⁴C]Choline

-

Uptake Buffer (e.g., HEPES-buffered saline with glucose)

-

Ice-cold Wash Buffer (same as uptake buffer)

-

Lysis Buffer (e.g., 0.1 M NaOH with 0.1% Triton X-100)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

24-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed cells in 24-well plates and grow to a desired confluency.

-

-

Uptake Experiment:

-

Aspirate the growth medium and wash the cells twice with pre-warmed Uptake Buffer.

-

Add Uptake Buffer containing a known concentration of radiolabeled choline to each well.

-

Incubate for a specific time period (e.g., 10 minutes) at 37°C.

-

-

Termination and Lysis:

-

To stop the uptake, rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold Wash Buffer.

-

Add Lysis Buffer to each well and incubate to ensure complete cell lysis.

-

-

Measurement:

-

Transfer an aliquot of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Use another aliquot of the lysate to determine the protein concentration for normalization.

-

-

Calculation:

-

Calculate the amount of choline taken up per unit of protein per unit of time (e.g., pmol/mg protein/min).

-

siRNA-Mediated Knockdown of Choline Kinase

This protocol describes the transient knockdown of ChoKα expression using small interfering RNA (siRNA).

Materials:

-

siRNA targeting ChoKα and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Cell culture medium

-

6-well plates

Procedure:

-

Cell Seeding:

-

Seed cells in 6-well plates so they will be 30-50% confluent at the time of transfection.

-

-

Transfection:

-

For each well, dilute the siRNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 5 minutes to allow complex formation.

-

Add the siRNA-lipid complexes to the cells.

-

-

Incubation and Analysis:

-

Incubate the cells for 24-72 hours.

-

After incubation, harvest the cells for analysis of ChoKα expression (by Western blot or qRT-PCR) and for functional assays (e.g., ChoK activity assay, cell proliferation assay).

-

Glycerothis compound Phosphodiesterase (GPC-PDE) Activity Assay

This spectrophotometric assay measures GPC-PDE activity based on the hydrolysis of a chromogenic substrate.

Materials:

-

Assay Buffer (e.g., Tris-HCl with Triton X-100 and Zn²⁺)

-

Substrate: p-Nitrophenylphosphorylcholine (p-NPPC)

-

96-well clear microplate

-

Spectrophotometric microplate reader (405 nm)

Procedure:

-

Sample Preparation:

-

Prepare tissue homogenates or cell lysates in an appropriate buffer.

-

-

Reaction Setup:

-

Add the sample to the wells of the microplate.

-

Initiate the reaction by adding the p-NPPC substrate solution.

-

-

Measurement:

-

Continuously measure the increase in absorbance at 405 nm at a constant temperature (e.g., 37°C). The production of p-nitrophenol from the hydrolysis of p-NPPC results in a color change.

-

-

Calculation:

-

Determine the rate of change in absorbance and use the molar extinction coefficient of p-nitrophenol to calculate the enzyme activity (nmol/h/mg protein).[16]

-

Metabolic Flux Analysis of the Kennedy Pathway using ¹³C-Choline

This protocol provides a general framework for tracing the flow of carbon from choline through the Kennedy pathway.

Materials:

-

[¹³C]-labeled choline (e.g., [1,2-¹³C₂]choline)

-

Cell culture medium lacking unlabeled choline

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Labeling:

-

Culture cancer cells in standard medium.

-

At the start of the experiment, switch the cells to a medium containing the ¹³C-labeled choline as the sole choline source.

-

Harvest cells at various time points to track the incorporation of the label into downstream metabolites.

-

-

Metabolite Extraction:

-

Quench metabolism rapidly (e.g., with cold methanol).

-

Extract polar metabolites using a suitable solvent system (e.g., methanol/water).

-

-

LC-MS Analysis:

-

Separate the choline metabolites using liquid chromatography (e.g., HILIC).

-

Analyze the mass isotopologue distribution of choline, this compound, and CDP-choline using mass spectrometry.

-

-

Data Analysis:

-

Correct the raw data for the natural abundance of ¹³C.

-

Use metabolic flux analysis software to model the labeling data and calculate the relative or absolute fluxes through the Kennedy pathway. This involves fitting the experimental labeling patterns to a metabolic model of the pathway.[1][5][10][11][19][13]

-

Visualization of Key Workflows and Pathways

Experimental Workflow for Assessing ChoKα's Role in Cancer

The Kennedy Pathway and Intersecting Catabolic Routes

Therapeutic Targeting of this compound Metabolism

The reliance of cancer cells on altered choline metabolism presents a therapeutic window. Inhibiting key enzymes in this pathway is a promising strategy for anticancer drug development.

-

Choline Kinase Inhibitors: A number of small molecule inhibitors of ChoKα are in preclinical and clinical development. These inhibitors have been shown to decrease PCho levels, inhibit cell proliferation, and induce apoptosis in various cancer models.

-

Phospholipase D Inhibitors: Targeting PLD has also shown anti-cancer effects by reducing the production of the pro-survival lipid second messenger, phosphatidic acid.

-

Targeting Choline Transport: Given the increased reliance of cancer cells on choline uptake, inhibiting choline transporters is another potential therapeutic avenue.

The efficacy of these targeted therapies can be monitored non-invasively using magnetic resonance spectroscopy (MRS) to detect changes in the levels of this compound and total choline-containing compounds.

Conclusion

This compound metabolism is a critical and dysregulated pathway in a wide array of cancers. The increased synthesis and altered breakdown of choline-containing phospholipids provide the building blocks for rapid cell division and generate potent second messengers that drive oncogenic signaling. The key enzymes in this metabolic network, particularly Choline Kinase, represent promising targets for the development of novel cancer therapies. The ability to non-invasively monitor the metabolic consequences of targeting this pathway with techniques like MRS further enhances its appeal for clinical translation. A deeper understanding of the intricate regulation and functional consequences of altered this compound metabolism will continue to fuel the development of innovative diagnostic and therapeutic strategies for cancer.

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]

- 4. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]

- 5. TNMplot.com: A Web Tool for the Comparison of Gene Expression in Normal, Tumor and Metastatic Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]

- 10. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analyzing cancer gene expression data through the lens of normal tissue-specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A spectrophotometric assay of Zn(2+)-glycerophosphorylcholine this compound phosphodiesterase using p-nitrophenylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. collaborate.princeton.edu [collaborate.princeton.edu]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

Phosphocholine's Role as a Precursor for the Neurotransmitter Acetylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholine (ACh), the first neurotransmitter to be identified, plays a pivotal role in a vast array of physiological processes, including muscle contraction, memory, and attention. The synthesis of ACh is critically dependent on the availability of its precursor, choline. While several sources contribute to the neuronal choline pool, the metabolic link between membrane phospholipids, specifically phosphatidylcholine (PC), and ACh synthesis has garnered significant attention. This technical guide provides an in-depth exploration of the indirect role of phosphocholine as a precursor to phosphatidylcholine, which in turn serves as a crucial reservoir for the choline required for acetylcholine synthesis. We will delve into the enzymatic pathways, regulatory mechanisms, and key experimental methodologies that underpin our current understanding of this vital neurochemical process.

The Central Pathway: From this compound to Acetylcholine via Phosphatidylcholine

Contrary to a direct conversion, this compound primarily serves as an intermediate in the de novo synthesis of phosphatidylcholine (PC) through the well-established Kennedy pathway. This membrane phospholipid then acts as a storage depot for choline, which can be liberated to fuel the synthesis of acetylcholine, particularly during periods of high neuronal activity or limited extracellular choline.

The key enzymatic steps are as follows:

-

Choline to this compound: Choline, upon entering the neuron, is first phosphorylated by Choline Kinase (CK) to form this compound. This initial step traps choline within the cell.

-

This compound to CDP-Choline: this compound is then converted to cytidine diphosphate-choline (CDP-choline) by the rate-limiting enzyme CTP:this compound cytidylyltransferase (CCT) .

-

CDP-Choline to Phosphatidylcholine: Finally, choline/ethanolamine phosphotransferase (CEPT) catalyzes the transfer of the this compound moiety from CDP-choline to a diacylglycerol (DAG) backbone, forming phosphatidylcholine (PC).

-

Phosphatidylcholine to Choline: The liberation of free choline from PC for ACh synthesis is predominantly catalyzed by Phospholipase D (PLD) . PLD hydrolyzes PC to yield choline and phosphatidic acid (PA).

-

Choline to Acetylcholine: The released choline is then acetylated by Choline Acetyltransferase (ChAT) , using acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor, to produce acetylcholine.

An alternative, though less direct, pathway for PC breakdown involves Phospholipase C (PLC) , which hydrolyzes PC to generate this compound and diacylglycerol. While this regenerates this compound, its direct hydrolysis to choline for ACh synthesis is not considered a primary route. However, enzymes with this compound phosphatase activity, such as PHOSPHO1 , have been identified and may play a role in specific cellular contexts, though their direct contribution to the ACh precursor pool in cholinergic neurons requires further investigation.[1][2][3][4]

Signaling Pathways and Regulation

The hydrolysis of phosphatidylcholine by Phospholipase D is a tightly regulated process, influenced by various signaling cascades that respond to neuronal activity and extracellular cues.

Quantitative Data Summary

The contribution of phosphatidylcholine-derived choline to the overall acetylcholine synthesis can be significant, especially under conditions of increased demand. The following tables summarize key quantitative findings from relevant studies.

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| Contribution of PC-derived Choline to ACh Synthesis | ||||

| ACh synthesized from endogenous PC | At least 15% of total cellular ACh in 1 hour | Human neuroblastoma cells (LA-N-2) | Choline-free medium | [5] |

| Increase in ACh levels with PLD2 overexpression | 26% (basal), 2.1-fold (PMA-stimulated) | Murine basal forebrain cholinergic SN56 cells | Choline-free medium | [6] |

| Increase in ACh synthesis with PLD1 overexpression | 2.3-fold (PMA-stimulated) | Murine basal forebrain cholinergic SN56 cells | Choline-free medium | [6] |

| Enzyme Kinetics | ||||

| PHOSPHO1 Km for this compound | 11.4 µM | Recombinant human PHOSPHO1 | pH 6.7 | [3][4] |

| PHOSPHO1 Km for phosphoethanolamine | 3 µM | Recombinant human PHOSPHO1 | pH 6.7 | [3][4] |

Table 1: Quantitative analysis of choline sources and enzyme kinetics.

Key Experimental Protocols

Protocol 1: Radiolabeling and Tracing of Choline from Phosphatidylcholine to Acetylcholine

This protocol outlines a general method for tracing the metabolic fate of choline derived from de novo synthesized phosphatidylcholine into acetylcholine, adapted from studies on human neuroblastoma cell lines.[7][8]

Materials:

-

Cholinergic cell line (e.g., LA-N-2 human neuroblastoma)

-

Cell culture medium and supplements

-

[methyl-3H]methionine

-

Reagents for cell lysis and lipid extraction (e.g., chloroform/methanol)

-

Thin-Layer Chromatography (TLC) plates and developing solvents

-

High-Performance Liquid Chromatography (HPLC) system with a radiochemical detector

-

Specific enzymes for metabolite identification (e.g., acetylcholinesterase, choline oxidase, alkaline phosphatase)

-

Scintillation counter and vials

Procedure:

-

Cell Culture: Culture cholinergic cells to the desired confluency.

-

Radiolabeling: Incubate the cells with [methyl-3H]methionine. Methionine serves as the methyl donor for the conversion of phosphatidylethanolamine to phosphatidylcholine, thus specifically labeling the choline headgroup of de novo synthesized PC.

-

Extraction: After incubation, wash the cells and lyse them. Perform a two-phase lipid extraction using a chloroform/methanol/water mixture to separate the lipid-soluble (containing PC) and water-soluble (containing choline, this compound, and ACh) fractions.

-

Lipid Analysis: Separate the lipid fraction using TLC to isolate and quantify the radioactivity incorporated into phosphatidylcholine.

-

Metabolite Analysis: Analyze the aqueous fraction using HPLC to separate choline, this compound, and acetylcholine. A common method involves a normal-phase silica column with a gradient of increasing polarity and ionic strength.[9][10][11]

-

Metabolite Identification: To confirm the identity of the radiolabeled peaks, treat aliquots of the aqueous extract with specific enzymes prior to HPLC analysis. For example, acetylcholinesterase will convert [3H]ACh to [3H]choline, causing a shift in the chromatogram.

-

Quantification: Quantify the radioactivity in each fraction using liquid scintillation counting to determine the amount of choline from de novo synthesized PC that has been converted to acetylcholine.

Protocol 2: Phospholipase D (PLD) Activity Assay

This protocol provides a general method for measuring PLD activity in cell lysates, which is crucial for understanding the rate of choline release from phosphatidylcholine.[12][13][14][15]

Principle:

This assay measures the choline released from a phosphatidylcholine substrate. The liberated choline is then oxidized by choline oxidase to produce hydrogen peroxide, which is detected using a colorimetric or fluorometric probe.

Materials:

-

Cell or tissue lysate

-

PLD Assay Buffer

-

Phosphatidylcholine substrate

-

Choline oxidase

-

Peroxidase

-

Colorimetric/fluorometric probe (e.g., 4-aminoantipyrine)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in PLD Assay Buffer.

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, phosphatidylcholine substrate, choline oxidase, peroxidase, and the probe.

-

Assay Initiation: Add the cell lysate to the reaction mixture and incubate at the optimal temperature (e.g., 37°C).

-

Measurement: Measure the absorbance or fluorescence at appropriate intervals using a microplate reader.

-

Standard Curve: Generate a standard curve using known concentrations of choline to quantify the amount of choline produced in the enzymatic reaction.

-

Calculation: Calculate the PLD activity based on the rate of choline formation. One unit of PLD activity is typically defined as the amount of enzyme that generates 1 µmol of choline per minute under the assay conditions.

Conclusion

The pathway from this compound to acetylcholine is an indirect but vital process for sustaining cholinergic neurotransmission. This compound's primary role is as a building block for phosphatidylcholine, which then serves as a dynamic reservoir of choline. The regulated release of choline from this membrane store by phospholipase D ensures a steady supply for acetylcholine synthesis, particularly when demand is high. Understanding the intricacies of this pathway, its regulation, and the experimental methods to probe it, is essential for researchers in neuroscience and for the development of novel therapeutic strategies targeting cholinergic dysfunction in various neurological and psychiatric disorders. The methodologies and data presented in this guide provide a solid foundation for further investigation into this critical aspect of neurochemistry.

References

- 1. The emerging roles of PHOSPHO1 and its regulated phospholipid homeostasis in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emerging roles of PHOSPHO1 and its regulated phospholipid homeostasis in metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human PHOSPHO1 exhibits high specific phosphoethanolamine and this compound phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Phospholipase D-catalyzed hydrolysis of phosphatidylcholine provides the choline precursor for acetylcholine synthesis in a human neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Generation of choline for acetylcholine synthesis by phospholipase D isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Synthesis of acetylcholine from choline derived from phosphatidylcholine in a human neuronal cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatography of water-soluble choline metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wurtmanlab.mit.edu [wurtmanlab.mit.edu]

- 11. Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assay of Phospholipase D Activity by an Amperometric Choline Oxidase Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciencellonline.com [sciencellonline.com]

Phosphocholine as a Biomarker in Breast Cancer: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Altered cellular metabolism is a well-established hallmark of cancer. Among the most consistent metabolic changes observed in breast cancer is the dysregulation of choline phospholipid metabolism, leading to a significant elevation of the metabolite phosphocholine (PCho). This accumulation is not merely a byproduct of malignant transformation but an active contributor to tumor progression, cell signaling, and therapeutic resistance. Consequently, this compound has emerged as a robust biomarker for breast cancer diagnosis, stratification, and therapeutic monitoring. This technical guide provides an in-depth exploration of the discovery of PCho as a biomarker, the underlying biochemical mechanisms, detailed protocols for its quantification, and its potential as a therapeutic target for drug development professionals.

The Biochemical Basis of Elevated this compound in Breast Cancer

The discovery of elevated total choline-containing compounds (tCho) in cancerous tissues via magnetic resonance spectroscopy (MRS) paved the way for identifying this compound as a key oncometabolite.[1][2] In normal cells, the dominant water-soluble choline metabolite is typically glycerothis compound (GPC), whereas in breast cancer cells, there is a distinct switch to PCho as the most abundant choline compound.[3] This metabolic reprogramming is driven by the coordinated upregulation of specific transporters and enzymes.

The primary mechanism for PCho accumulation is the increased activity of choline kinase alpha (Chk-α), the first enzyme in the Kennedy pathway, which phosphorylates free choline.[3][4] Numerous studies have demonstrated that Chk-α is overexpressed in breast cancer and its activity is directly correlated with tumor grade and aggressiveness.[4][5] This is compounded by the upregulation of specific choline transporters, such as organic cation transporter-2 (OCT-2) and choline high affinity transporter-1 (CHT-1), which increase the intracellular pool of choline available for phosphorylation.[6]

A secondary, yet significant, pathway contributing to the PCho pool is the catabolism of phosphatidylcholine (PtdCho) by phosphatidylcholine-specific phospholipase C (PC-PLC).[7] In some breast and ovarian cancer subtypes, PC-PLC activation can account for 20-50% of intracellular PCho production.[7][8][9]

Quantitative Landscape of this compound in Breast Cancer

The elevation of this compound is not uniform across all breast cancer subtypes and presents a quantitative signature that can be correlated with clinical characteristics. Magnetic resonance spectroscopy (MRS) and mass spectrometry (MS) have been instrumental in quantifying these changes.

Table 1: Key Proteins in this compound Dysregulation in Breast Cancer

| Protein | Type | Function in Breast Cancer | Reference |

| Choline Kinase α (Chk-α) | Enzyme | Overexpressed; phosphorylates choline to PCho, promoting proliferation. | [3][4][5] |

| PC-PLC | Enzyme | Activated; hydrolyzes PtdCho to generate PCho and DAG, contributing to signaling. | [7][8] |

| CHT-1 | Transporter | Upregulated; increases high-affinity choline uptake into cancer cells. | [6] |

| OCT-2 | Transporter | Upregulated; increases choline transport, providing substrate for Chk-α. | [6] |

Studies comparing cancerous tissue to normal or benign tissue consistently show a dramatic increase in PCho levels. For instance, the phosphorylation of choline to this compound can be up to 10-fold higher in breast cancer cells compared to normal mammary epithelial cells.[10][11]

Table 2: Relative Abundance of Choline Metabolites in Breast Cancer

| Metabolite / Ratio | Comparison | Fold Change / Observation | Cancer Subtype / Model | Reference |

| This compound (PCho) | Cancer vs. Normal Cells | Up to 10-fold increase | MCF-7 vs. HMEC | [4][10] |

| Choline Transport | Cancer vs. Normal Cells | ~2-fold higher rate | MCF-7 vs. HMEC | [10] |

| Choline Kinase Activity | Cancer vs. Normal Cells | Increased by several fold | Cancer cell lines vs. HMEC | [6] |

| PCho / GPC Ratio | High-grade vs. Low-grade | Increased ratio correlates with malignancy | Breast Cancer Tissues | [1] |

| PCho / GPC Ratio | ER-negative vs. ER-positive | Lower PCho and higher GPC (high GPC/PCho ratio) | ER-negative patient tissues | [12][13] |

| PCho / Choline Ratio | Cancer vs. Normal Tissue | Significantly higher ratio in tumor tissue | TNBC & ER+ Tissues | [14] |

Note: HMEC = Human Mammary Epithelial Cells; TNBC = Triple-Negative Breast Cancer; ER = Estrogen Receptor. The PCho/GPC ratio can be complex, with some aggressive subtypes like ER-negative tumors showing high GPC levels.[12][13]

Methodologies for this compound Quantification

Accurate quantification of PCho is critical for its use as a biomarker. The two primary methodologies are mass spectrometry, which offers high sensitivity and specificity for extracted samples, and NMR spectroscopy, which can be used on extracts, biopsies, and non-invasively in vivo.

Experimental Protocol 1: Quantification of this compound in Breast Cancer Tissue using LC-MS/MS

This protocol provides a method for absolute quantification of PCho from tissue samples.

-

Sample Preparation:

-

Weigh approximately 50-100 mg of frozen breast tissue.

-

Homogenize the tissue in 1 mL of ice-cold methanol containing an appropriate internal standard (e.g., D9-phosphocholine).

-

Add 2 mL of chloroform and vortex vigorously for 2 minutes.

-

Add 0.8 mL of water, vortex for 30 seconds, and centrifuge at 2,000 x g for 15 minutes at 4°C to induce phase separation.

-

Carefully collect the upper aqueous/methanol phase, which contains the water-soluble PCho.

-

Dry the aqueous extract under a stream of nitrogen or using a vacuum centrifuge.

-

Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for analysis.

-

-

Chromatographic Separation:

-

Technique: Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Column: A suitable HILIC column (e.g., silica-based with amide functional groups).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: 10 mM Ammonium Acetate in Water, pH adjusted.

-

Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%), and run a gradient to increase the percentage of Mobile Phase B to elute polar compounds like PCho.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Transitions:

-

This compound: Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 104.1.

-

D9-Phosphocholine (IS): Precursor ion (Q1) m/z 193.1 -> Product ion (Q3) m/z 113.1.

-

-

Optimize cone voltage and collision energy for maximum signal intensity.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a certified this compound standard.

-

Calculate the concentration of PCho in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Experimental Protocol 2: Analysis of Choline Metabolites by ¹H NMR Spectroscopy of Fine-Needle Aspirates

This protocol is adapted for the relative quantification of choline compounds from minimally invasive fine-needle aspirate (FNA) biopsies.[15]

-

Sample Collection and Preparation:

-

Collect FNA biopsy material directly into a microcentrifuge tube.

-

Immediately add 500 µL of a deuterated solvent (e.g., D₂O-based saline solution) to the sample.

-

Vortex briefly to suspend the cells.

-

Centrifuge at low speed (e.g., 500 x g for 5 minutes) to pellet cellular debris.

-

Transfer the supernatant to a 5 mm NMR tube for analysis.

-

-

NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Probe: Standard 5 mm probe.

-

Experiment: 1D ¹H experiment with water suppression (e.g., using presaturation).

-

Key Parameters:

-

Temperature: 298 K.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: ~5 seconds.

-

Number of Scans: 128-256 (or more, depending on sample concentration).

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Identify the resonance peaks for choline-containing compounds. The trimethylamine (-N(CH₃)₃) protons of these compounds typically resonate in a narrow spectral region:

-

Free Choline (Cho): ~3.21 ppm

-

This compound (PCho): ~3.23 ppm

-

Glycerothis compound (GPC): ~3.24 ppm

-

-

Integrate the area under each peak.

-

Calculate the relative quantities and ratios of the metabolites (e.g., PCho/GPC ratio, PCho/tCho ratio).

-

This compound Metabolism as a Therapeutic Target

The central role of Chk-α in producing this compound and driving proliferation makes it a highly attractive target for anticancer therapy.[16][17] Inhibiting Chk-α disrupts the Kennedy pathway, leading to a decrease in PCho levels. This has multiple downstream consequences that are detrimental to the cancer cell.

The reduction in PCho impairs the synthesis of PtdCho, which is essential for building new cell membranes required for rapid proliferation.[16][18] Furthermore, PCho itself is a mitogenic signal, and its depletion can disrupt signaling cascades that drive cell growth and motility.[16] Inhibition of Chk-α has been shown to reduce cell viability, impair migration and invasion, and induce cellular senescence or apoptosis.[5][16] Small-molecule inhibitors of Chk-α have demonstrated anti-tumor activity in preclinical models, validating its potential in breast cancer treatment.[18]

Conclusion and Future Perspectives

This compound has been unequivocally established as a critical biomarker in breast cancer, reflecting a fundamental metabolic rewiring that supports malignant progression. Its elevated levels, driven primarily by the overexpression of Chk-α, offer a window into tumor biology that can be exploited for diagnosis, prognosis, and monitoring therapeutic response using non-invasive techniques like MRS. The dependence of breast cancer cells on this pathway also presents a clear therapeutic vulnerability. Future research will likely focus on refining non-invasive imaging techniques for more precise PCho quantification in clinical settings, exploring the complex interplay between PCho metabolism and different breast cancer subtypes, and advancing the clinical development of Chk-α inhibitors as a targeted therapy, potentially in combination with existing chemotherapeutic agents.

References

- 1. Frontiers | Targeting Phospholipid Metabolism in Cancer [frontiersin.org]

- 2. Phospholipase D1 and choline kinase-α are interactive targets in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Choline kinase overexpression increases invasiveness and drug resistance of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as a biomarker of breast cancer: molecular and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy [frontiersin.org]

- 8. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 1H NMR analysis of choline metabolites in fine-needle-aspirate biopsies of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Pharmacodynamic Markers for Choline Kinase Down-regulation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

Phosphocholine's Dual Role in Cell Fate and Immunity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphocholine (PC), a ubiquitous head group of phospholipids, plays a critical and multifaceted role in fundamental cellular processes, including apoptosis and inflammation. Its significance extends from being a structural component of cell membranes to acting as a pivotal signaling molecule. This technical guide provides a comprehensive overview of the current understanding of PC's involvement in programmed cell death and the inflammatory response. We will delve into the core signaling pathways, present quantitative data from key studies, detail relevant experimental methodologies, and provide visual representations of the molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into potential therapeutic targets within the complex network of this compound-mediated pathways.

The Role of this compound in Apoptosis

Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis and development. This compound and its derivatives are deeply implicated in both the initiation and resolution of apoptosis through various mechanisms.

This compound as a "Marker" of Apoptotic Cells

In healthy cells, phosphatidylcholine, which contains the this compound head group, is predominantly located in the outer leaflet of the plasma membrane, while phosphatidylserine (PS) is confined to the inner leaflet. A hallmark of early apoptosis is the externalization of PS to the outer leaflet, which serves as an "eat-me" signal for phagocytes. Concurrently, the exposure of this compound on the surface of apoptotic cells also plays a crucial role in their recognition and clearance.

Several proteins recognize and bind to this compound on the surface of apoptotic cells, facilitating their removal and preventing a secondary necrotic inflammatory response.

-

C-Reactive Protein (CRP): This acute-phase protein binds specifically to this compound on apoptotic cells in a calcium-dependent manner.[1][2][3] This binding opsonizes the apoptotic cells, enhancing their phagocytosis by macrophages.[1] The interaction between CRP and this compound is crucial for the non-inflammatory clearance of dying cells.[1]

-

Annexin A5: While primarily known for its high affinity for phosphatidylserine, Annexin A5 is also implicated in the clearance of apoptotic cells where this compound is exposed.[4][5][6] Some studies suggest that annexins can interact with membrane phospholipids in a calcium-dependent manner, contributing to the recognition of apoptotic cells.[7]

Induction of Apoptosis by this compound Analogs

Synthetic analogs of this compound, such as alkylphosphocholines (APCs), have been shown to be potent inducers of apoptosis in tumor cells.[8] These compounds can trigger both extrinsic and intrinsic apoptotic pathways.

-

Extrinsic Pathway: APCs can induce the clustering of death receptors, such as the Fas receptor, in lipid rafts.[8] This clustering leads to the recruitment of adaptor proteins like FADD and the subsequent activation of caspase-8, initiating the apoptotic cascade.[8]

-

Intrinsic Pathway: APCs can also act on mitochondria, causing a breakdown of the mitochondrial membrane potential.[8] This leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which then activate caspase-9 and the downstream executioner caspases. The cleavage of Bid by activated caspase-8 provides a link between the extrinsic and intrinsic pathways.[8]

Perturbation of this compound Metabolism and Apoptosis

The biosynthesis of phosphatidylcholine is essential for cell proliferation and survival.[9] Inhibition of the CDP-choline pathway, the primary route for de novo phosphatidylcholine synthesis, can lead to apoptosis.[10][11][12] This can occur through:

-

Endoplasmic Reticulum (ER) Stress: Depletion of phosphatidylcholine can trigger an ER stress response, which in turn activates apoptotic signaling.[10]

-

Ceramide Accumulation: Inhibition of phosphatidylcholine synthesis can lead to an accumulation of the pro-apoptotic lipid ceramide.[10]

The Dichotomous Role of this compound in Inflammation

This compound's role in inflammation is complex and context-dependent, exhibiting both pro-inflammatory and anti-inflammatory properties.

This compound as a Pro-Inflammatory Mediator

-

Platelet-Activating Factor (PAF): this compound is a key structural component of Platelet-Activating Factor (PAF), a potent phospholipid mediator of inflammation.[13][14][15][16][17] PAF exerts its effects by binding to the G-protein coupled PAF receptor (PAF-R), which is expressed on various immune cells, including platelets, neutrophils, and macrophages.[13][14] Activation of PAF-R triggers a cascade of intracellular signaling events, including the activation of phospholipase C, leading to an increase in intracellular calcium and the activation of protein kinase C.[13] This signaling pathway contributes to a wide range of inflammatory responses, such as platelet aggregation, vasodilation, and leukocyte activation.[13]

-

Oxidized Phospholipids: Oxidized phospholipids (OxPLs) containing a this compound headgroup are generated during oxidative stress and are highly pro-inflammatory.[18][19][20] They are found in atherosclerotic lesions and contribute to vascular inflammation by inducing the expression of chemokines and adhesion molecules, leading to the recruitment of monocytes.[18]

-

Macrophage Reprogramming: Studies have shown that liposomes composed of phosphatidylcholine can reprogram macrophages towards an inflammatory phenotype, leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines like TNF-α and IL-6.[21][22]

This compound as an Anti-Inflammatory Mediator

-

Inhibition of NF-κB and MAPK Pathways: Several studies have demonstrated the anti-inflammatory effects of phosphatidylcholine. It has been shown to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in microglial cells and intestinal epithelial cells.[23][24][25] The underlying mechanism involves the inhibition of the NF-κB and the JNK/p38 MAPK signaling pathways.[23][24][25] Phosphatidylcholine can inhibit the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB, and also reduce the phosphorylation of JNK and p38 MAPK.[23][24]

-

Modulation of Toll-Like Receptor (TLR) Signaling: this compound can interact with Toll-like receptors (TLRs), which are key pattern recognition receptors in the innate immune system. Some studies suggest that certain oxidized phospholipids containing this compound can inhibit the activation of TLR4 and TLR2 by their respective ligands, thereby dampening the inflammatory response.[26] However, other reports indicate that certain forms of phosphatidylcholine can act as TLR4 agonists.[27]

-

Protective Role of Anti-PC Antibodies: The presence of antibodies against this compound, particularly IgM, is associated with protection against chronic inflammatory diseases such as atherosclerosis.[28][29] These antibodies may exert their protective effects by promoting the clearance of apoptotic cells and oxidized lipoproteins, and by modulating the immune response.[28]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and its derivatives on apoptosis and inflammation.

Table 1: Effect of Phosphatidylcholine (PC) on LPS-Induced Cytokine Expression in MG6 Microglial Cells [24]

| Treatment | TNF-α mRNA Expression (Fold Change vs. Control) | IL-1β mRNA Expression (Fold Change vs. Control) | IL-6 mRNA Expression (Fold Change vs. Control) |

| Control | 1.0 | 1.0 | 1.0 |

| LPS | ~18 | ~25 | ~40 |

| LPS + PC (50 µM) | ~10 | ~15 | ~25 |

| LPS + PC (100 µM) | ~5 | ~8 | ~15 |

Table 2: Effect of Phosphatidylcholine (PC) on LPS-Induced TNF-α Secretion in IEC-6 Cells [25]

| Treatment | TNF-α Concentration (pg/mL) |

| Control | ~50 |

| LPS | ~250 |

| LPS + PC (10 µg/mL) | ~150 |

| LPS + PC (20 µg/mL) | ~100 |

Experimental Protocols

This section outlines the general methodologies used in the cited research to investigate the role of this compound in apoptosis and inflammation.

Assessment of Apoptosis

-

Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry: This is a standard method to detect and quantify apoptotic cells.[4][6]

-

Principle: During apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

General Procedure:

-

Induce apoptosis in the cell line of interest using a specific stimulus (e.g., alkylphosphocholines, staurosporine).

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

-

-

-

Caspase Activity Assays:

-

Principle: Apoptosis is executed by a family of proteases called caspases. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9). These assays typically use a caspase-specific peptide substrate conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

-

General Procedure:

-

Prepare cell lysates from treated and control cells.

-

Add the caspase substrate to the lysates.

-

Incubate to allow for substrate cleavage.

-

Measure the signal (colorimetric or fluorescent) using a plate reader.

-

-

-

Western Blotting for Apoptosis-Related Proteins:

-

Principle: This technique is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to monitor the cleavage of PARP (a substrate of caspase-3) or the levels of Bcl-2 family proteins.

-

General Procedure:

-

Prepare protein lysates from cells.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the protein of interest.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal.

-

-

Assessment of Inflammation

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

-

Principle: ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as cytokines (e.g., TNF-α, IL-6, IL-1β).

-

General Procedure:

-

Coat a microplate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants or other samples to the wells.

-

Add a detection antibody, also specific for the cytokine, which is conjugated to an enzyme.

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance of the colored product, which is proportional to the amount of cytokine present.

-

-

-

Western Blotting for Inflammatory Signaling Proteins:

-

Principle: Similar to its use in apoptosis studies, Western blotting can be used to analyze the activation of key inflammatory signaling pathways by examining the phosphorylation status of proteins like IκBα, NF-κB p65, JNK, and p38 MAPK.

-

General Procedure: The procedure is the same as described for apoptosis-related proteins, but using primary antibodies specific for the phosphorylated and total forms of the signaling proteins.

-

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

-

Principle: qRT-PCR is used to measure the expression levels of specific genes, such as those encoding pro-inflammatory cytokines.

-

General Procedure:

-

Isolate total RNA from cells.

-

Reverse transcribe the RNA into complementary DNA (cDNA).

-

Perform PCR using specific primers for the genes of interest and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Monitor the fluorescence in real-time. The cycle at which the fluorescence crosses a threshold is inversely proportional to the initial amount of target mRNA.

-

-

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways involving this compound in apoptosis and inflammation.

Caption: Alkylthis compound-induced apoptosis signaling pathways.

Caption: Clearance of apoptotic cells via this compound recognition.

References

- 1. C-Reactive Protein Binds to Apoptotic Cells, Protects the Cells from Assembly of the Terminal Complement Components, and Sustains an Antiinflammatory Innate Immune Response: Implications for Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-reactive protein binds to both oxidized LDL and apoptotic cells through recognition of a common ligand: Phosphorylcholine of oxidized phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C-reactive protein binds to both oxidized LDL and apoptotic cells through recognition of a common ligand: Phosphorylcholine of oxidized phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The Relevance, Predictability, and Utility of Annexin A5 for Human Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin A5 - Wikipedia [en.wikipedia.org]

- 7. Annexin A2 and A5 Serve as New Ligands for C1q on Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the mechanism of alkylthis compound (APC)-induced apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A mechanism for suppression of the CDP-choline pathway during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]

- 18. ahajournals.org [ahajournals.org]

- 19. Oxidized phospholipids are proinflammatory and proatherogenic in hypercholesterolaemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Phosphatidylcholine Liposomes Reprogram Macrophages toward an Inflammatory Phenotype. [escholarship.org]

- 23. Anti-inflammatory Effects of Phosphatidylcholine [ouci.dntb.gov.ua]

- 24. Phosphatidylcholine suppresses inflammatory responses in LPS-stimulated MG6 microglial cells by inhibiting NF-κB/JNK/p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. Formulated Phospholipids as Non-Canonical TLR4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Immunomodulatory Effects of Phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphocholine (PC), a ubiquitous component of cellular membranes, has emerged as a significant modulator of the immune system. Its influence extends across both innate and adaptive immunity, with the capacity to elicit both pro- and anti-inflammatory responses. This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, detailing its impact on key immune cells, elucidating the underlying signaling pathways, and providing detailed experimental protocols for its investigation. Quantitative data are summarized in structured tables for comparative analysis, and key cellular processes are visualized through detailed diagrams. This document serves as a critical resource for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this compound.

Introduction

This compound is the hydrophilic head group of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. Beyond its structural role, PC and its metabolites, such as lysophosphatidylcholine (LPC), are increasingly recognized for their active participation in cell signaling and immune regulation. The immunomodulatory capacity of this compound is multifaceted, with its effects being highly dependent on the specific molecular species, the responding immune cell type, and the surrounding inflammatory context. This guide delves into the intricate mechanisms by which this compound orchestrates immune responses, providing a foundation for its exploration in therapeutic applications for inflammatory and autoimmune diseases.

Immunomodulatory Effects on Key Immune Cells

This compound exerts distinct effects on various immune cell populations, contributing to the complexity of its immunomodulatory profile.

Macrophages

Macrophages, key players in innate immunity, exhibit a plastic response to this compound.

-

Pro-inflammatory Activation: Lysophosphatidylcholine (LPC), a product of PC hydrolysis, can act as a pro-inflammatory stimulus for macrophages. Studies have shown that LPC can induce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). This activation is often mediated through the activation of the NF-κB and MAPK signaling pathways.

-

Anti-inflammatory Effects: Conversely, certain species of phosphatidylcholine, particularly those with saturated fatty acid chains like dipalmitoylphosphatidylcholine (DPPC), have demonstrated anti-inflammatory properties. DPPC can inhibit the production of pro-inflammatory cytokines by macrophages in response to stimuli like lipopolysaccharide (LPS).[1] This suggests that the nature of the fatty acid backbone of the PC molecule is a critical determinant of its immunomodulatory function.

Lymphocytes

This compound significantly influences the function of both T and B lymphocytes, the cornerstones of adaptive immunity.

-

T Cells: Phosphatidylcholine has been shown to inhibit the proliferation of T lymphocytes in a concentration-dependent manner.[2] This inhibitory effect is more pronounced with PC species containing arachidonic acid.[2] The mechanism is thought to involve the modulation of signaling pathways downstream of the T cell receptor (TCR).

-

B Cells: The synthesis of phosphatidylcholine is crucial for B cell differentiation and antibody production. Specifically, PC synthesis is required for germinal center reactions and the production of IgG antibodies.[1]

Dendritic Cells

Dendritic cells (DCs), the most potent antigen-presenting cells, are also targets of this compound modulation. Liposomes containing this compound can induce the maturation of DCs, characterized by the upregulation of co-stimulatory molecules like CD40 and CD86, and the production of cytokines such as TNF-α and IL-12. The charge of the liposome can also influence its uptake and subsequent DC activation.

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various studies investigating the dose-dependent effects of different this compound species on immune cell responses.

Table 1: Dose-Dependent Effects of Lysophosphatidylcholine (LPC) on Macrophage Cytokine Production

| Concentration of LPC | Cell Type | Cytokine Measured | Effect | Reference |

| 0.1-10 nM | Mouse Bone Marrow-Derived Macrophages | MIP-2 | Increased release and mRNA expression | [3] |

| 1-10 µM | Mouse Bone Marrow-Derived Macrophages | MIP-2 | Increased release and mRNA expression | [3] |

| 5 µM | Human Peripheral Blood Mononuclear Cells | IFN-γ | Increased secretion | [4] |

| 5 µM | Human Peripheral Blood Mononuclear Cells | TNF-α | Increased secretion | [2] |

Table 2: Dose-Dependent Inhibition of TNF-α Release by Dipalmitoylphosphatidylcholine (DPPC) in Monocytic Cells

| Concentration of DPPC | Cell Line | Stimulus | Percent Inhibition of TNF-α Release | Reference |

| 125 µg/ml | MonoMac-6 (MM6) | Zymosan or PMA | Significant reduction (P < 0.05) | [5][6] |

| 250 µg/ml | MonoMac-6 (MM6) | Zymosan or PMA | Significant reduction (P < 0.05) | [5] |

Table 3: Dose-Dependent Inhibition of Lymphocyte Proliferation by Phosphatidylcholine

| Concentration of PC | Lymphocyte Source | Mitogen | Effect on Proliferation | Reference |

| 4-247 µM (AA-PC) | Rat Mesenteric Lymphocytes | Concanavalin A | Concentration-dependent inhibition | [7] |

| 4-247 µM (FA-PC) | Rat Mesenteric Lymphocytes | Concanavalin A | Concentration-dependent inhibition (less potent than AA-PC) | [7] |

| 20 µg/ml (Liver Extract) | Murine Splenic T and B cells | Various mitogens | >95% suppression | [8] |

Signaling Pathways Modulated by this compound

This compound and its metabolites exert their immunomodulatory effects by influencing key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Phosphatidylcholine hydrolysis can lead to the activation of NF-κB.[9] This process involves the degradation of the inhibitory protein IκB, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. The MAPK family includes ERK, JNK, and p38 kinases. Lysophosphatidylcholine has been shown to activate p38 and ERK MAPKs in monocytic cells.[10]

Platelet-Activating Factor (PAF) Receptor Signaling

Lysophosphatidylcholine can induce the secretion of pro-inflammatory cytokines like IFN-γ and TNF-α through a mechanism that is dependent on the Platelet-Activating Factor (PAF) receptor.[2][4] This suggests a crosstalk between phospholipid metabolism and PAF signaling in immune cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the immunomodulatory effects of this compound.

In Vitro Macrophage Activation and Cytokine Analysis

Objective: To assess the effect of different this compound species on macrophage activation and cytokine production.

Materials:

-

Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7, J774A.1).

-

Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine).

-

M-CSF (for BMDM differentiation).

-

This compound species (e.g., LPC, DPPC) dissolved in an appropriate vehicle (e.g., ethanol, DMSO).

-

LPS (positive control).

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10).

-

96-well cell culture plates.

-

Reagents for protein quantification (e.g., BCA assay kit).

Procedure:

-

Cell Culture:

-

For BMDMs: Isolate bone marrow from mice and culture in complete RPMI 1640 supplemented with M-CSF for 7 days to differentiate into macrophages.

-

For cell lines: Maintain cells in complete RPMI 1640 according to standard protocols.

-

-

Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Stimulation:

-

Prepare serial dilutions of the this compound species in complete RPMI 1640.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium (vehicle control, medium alone, LPS).

-

Incubate for a specified time (e.g., 24 hours) at 37°C and 5% CO2.

-

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatants for cytokine analysis.

-

Cytokine Measurement: Quantify the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Normalize cytokine concentrations to the total protein content of the cells in each well.

T-Cell Proliferation Assay

Objective: To determine the effect of this compound on T-cell proliferation.

Materials:

-

Splenocytes isolated from mice or human peripheral blood mononuclear cells (PBMCs).

-

Complete RPMI 1640 medium.

-

Mitogen (e.g., Concanavalin A, Phytohemagglutinin (PHA), or anti-CD3/CD28 antibodies).

-

This compound species.

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU).

-

96-well round-bottom cell culture plates.

-

Scintillation counter (for [³H]-Thymidine assay) or flow cytometer (for CFSE assay).

Procedure:

-

Cell Preparation: Isolate splenocytes or PBMCs using standard procedures.

-

Cell Seeding: Seed cells into 96-well round-bottom plates at a density of 2 x 10^5 cells/well.

-

Treatment and Stimulation:

-

Add different concentrations of the this compound species to the wells.

-

Add the mitogen to stimulate T-cell proliferation.

-